molecular formula C9H14ClNO B13169114 3-Ethoxy-4-methylaniline hydrochloride

3-Ethoxy-4-methylaniline hydrochloride

Cat. No.: B13169114
M. Wt: 187.66 g/mol
InChI Key: HXMBBZCAWONZRA-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylaniline hydrochloride is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . It is a derivative of aniline, where the aniline ring is substituted with an ethoxy group at the 3-position and a methyl group at the 4-position. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-methylaniline hydrochloride typically involves the nitration of an aromatic compound followed by reduction and subsequent substitution reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound in high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Ethoxy-4-methylaniline hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-methylaniline hydrochloride is unique due to the specific positioning of the ethoxy and methyl groups on the aniline ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications and reactions that may not be achievable with other similar compounds .

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

3-ethoxy-4-methylaniline;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6H,3,10H2,1-2H3;1H

InChI Key

HXMBBZCAWONZRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C.Cl

Origin of Product

United States

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